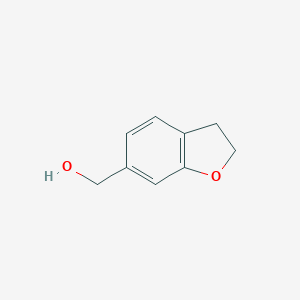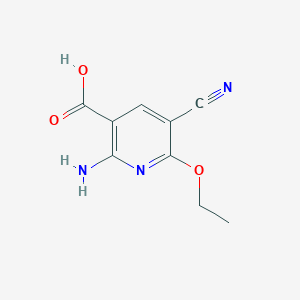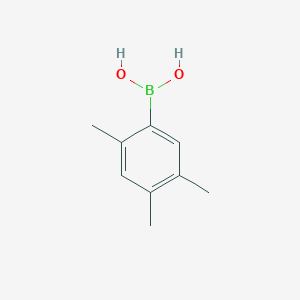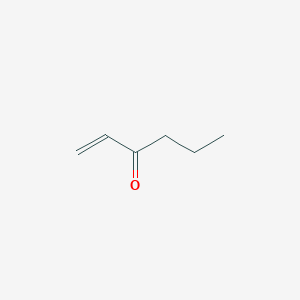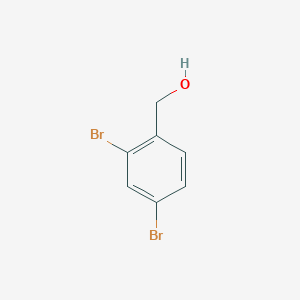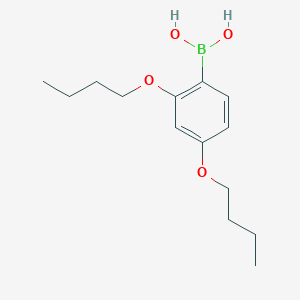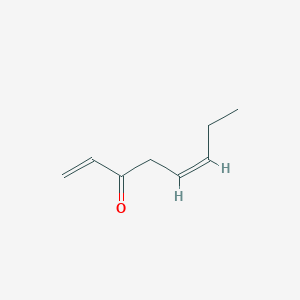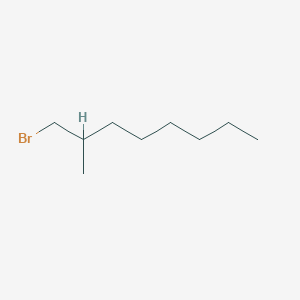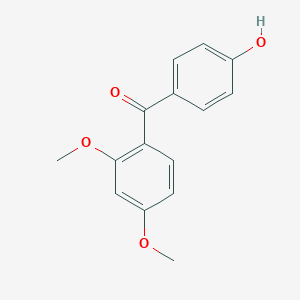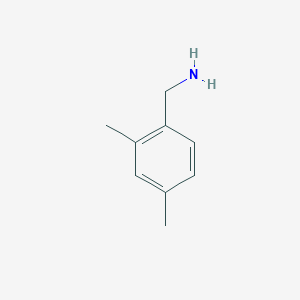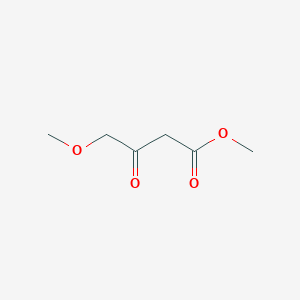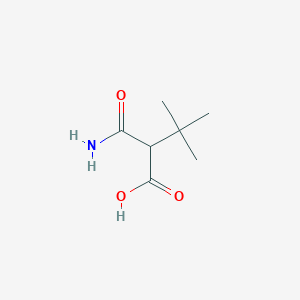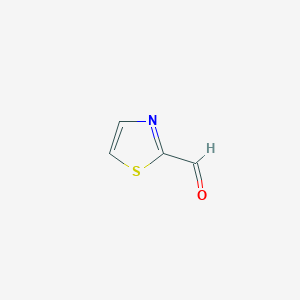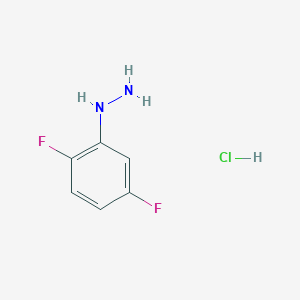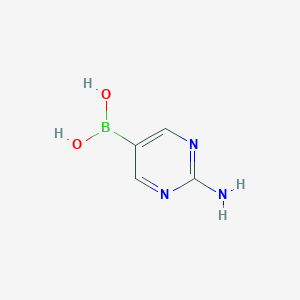
(2-氨基嘧啶-5-基)硼酸
描述
(2-Aminopyrimidin-5-yl)boronic acid is a compound that plays a crucial role in the field of organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This boronic acid, along with its derivatives, is of significant interest due to its utility in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of (2-aminopyrimidin-5-yl)boronic acid has been optimized to be practical and cost-effective. A notable method involves in situ protection of the amine group followed by a metal-halogen exchange and trapping with triisopropyl borate. The synthesis yields the boronic acid in high purity and good yield, demonstrating its scalability for industrial applications .
Molecular Structure Analysis
The molecular structure of 2-aminopyrimidine has been studied in the context of crystal engineering for nonlinear optics (NLO). Cocrystals of 2-aminopyrimidine with boric acid have been developed, exhibiting promising NLO properties. These cocrystals have been characterized by various techniques, including single crystal X-ray diffraction, which provides detailed insights into their molecular arrangements .
Chemical Reactions Analysis
The reactivity of (2-aminopyrimidin-5-yl)boronic acid is exemplified by its role in the synthesis of CXCR1/2 antagonists, where it is incorporated into aminopyridine and aminopyrimidine analogs. These compounds have shown potent activity and improved aqueous solubility and oral bioavailability, highlighting the versatility of boronic acids in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-aminopyrimidin-5-yl)boronic acid have been explored through the development of a high-performance liquid chromatography (HPLC) method for its detection and quantification. The method utilizes glucaminium-based ionic liquids to enhance the retention and detection of this hydrophilic boronic acid, achieving a low limit of detection and successful quantification within samples .
科学研究应用
高效合成
为(2-氨基嘧啶-5-基)硼酸的高效合成工艺的发展是科学研究的重要贡献。Patel等人(2016)描述了一种实用且具有成本效益的合成该化合物的方法。该过程包括胺的原位保护、金属卤素交换和精心设计的酸碱序列,产物纯度高,收率良好。这种合成对于各种化学反应和配方的大规模应用至关重要(Patel et al., 2016)。
合成中的分析挑战
合成(2-氨基嘧啶-5-基)硼酸及其衍生物,如缩二醇硼酸酯,存在独特的分析挑战。Zhong等人(2012)探讨了这些挑战,特别是在色谱纯度方法方面,由于该化合物易水解且在有机溶剂中溶解性差。他们的研究导致了开发稳定和分析这些化合物的非常规方法,对于合成中的质量评估至关重要(Zhong et al., 2012)。
液相色谱法方法学
Joshi等人(2013)开发了一种用于确定缩二醇硼酸酯试剂中硼酸的高效液相色谱(HPLC)方法。他们的方法涉及使用基于葡萄糖胺的离子液体与硼酸形成络合物并稳定硼酸,增强检测和定量。这种方法对于在制药和化学研究中准确分析这些化合物至关重要(Joshi et al., 2013)。
超分子化学
在超分子化学领域,Balaban等人(2003)揭示了2-氨基嘧啶-5-基配体在构建超分子卟啉阵列中的潜力。这些阵列展现出宽吸收带,非常适用于光收集应用。该研究强调了该化合物在开发用于光子和电子设备的先进材料中的重要性(Balaban et al., 2003)。
荧光化学传感器
硼酸传感器,包括基于(2-氨基嘧啶-5-基)硼酸的传感器,在检测生物物质方面至关重要。Huang等人(2012)总结了硼酸传感器的进展,突出了它们在探测碳水化合物、多巴胺和其他生物活性物质中的应用。这项研究对于疾病预防、诊断和治疗至关重要(Huang et al., 2012)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, and exposure should be avoided .
未来方向
The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
属性
IUPAC Name |
(2-aminopyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYQZASLKERLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590354 | |
| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyrimidin-5-yl)boronic acid | |
CAS RN |
936250-22-5 | |
| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminopyrimidin-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

